molecular formula C13H11N5OS2 B12486161 N-(4-phenyl-1,3-thiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide

N-(4-phenyl-1,3-thiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide

Cat. No.: B12486161
M. Wt: 317.4 g/mol
InChI Key: ILXFOVSGQBAZGJ-UHFFFAOYSA-N
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Description

N-(4-phenyl-1,3-thiazol-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a phenyl group attached to a thiazole ring, which is further connected to a triazole ring via a sulfanyl linkage The acetamide group is attached to the triazole ring, completing the structure

Properties

Molecular Formula

C13H11N5OS2

Molecular Weight

317.4 g/mol

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

InChI

InChI=1S/C13H11N5OS2/c19-11(7-21-12-14-8-15-18-12)17-13-16-10(6-20-13)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15,18)(H,16,17,19)

InChI Key

ILXFOVSGQBAZGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC=NN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the thiazole ring is treated with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of hydrazine derivatives with appropriate nitriles or carboxylic acids under acidic or basic conditions.

    Linking the Thiazole and Triazole Rings: The thiazole and triazole rings can be linked via a sulfanyl linkage by treating the thiazole derivative with a triazole thiol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC).

    Introduction of the Acetamide Group: The acetamide group can be introduced by treating the triazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of N-(4-phenyl-1,3-thiazol-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenyl-1,3-thiazol-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, borane, tetrahydrofuran, and ethanol.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), and Lewis acids (aluminum chloride).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a potential inhibitor of enzymes or receptors involved in various biological processes.

    Medicine: As a potential therapeutic agent for the treatment of diseases, such as cancer, due to its ability to interact with specific molecular targets.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(4-phenyl-1,3-thiazol-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide depends on its specific application. In medicinal chemistry, it may exert its effects by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cell signaling and metabolism.

Comparison with Similar Compounds

N-(4-phenyl-1,3-thiazol-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide can be compared with other thiazole and triazole derivatives, such as:

    N-(4-phenyl-1,3-thiazol-2-yl)-2-(1H-1,2,4-triazol-3-yl)acetamide: Lacks the sulfanyl linkage, which may affect its reactivity and biological activity.

    N-(4-phenyl-1,3-thiazol-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanamide: Contains an ethanamide group instead of an acetamide group, which may influence its chemical properties and interactions.

    N-(4-phenyl-1,3-thiazol-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)propionamide: Contains a propionamide group, which may alter its solubility and biological activity.

The uniqueness of N-(4-phenyl-1,3-thiazol-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

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